4'-Azetidinomethyl-2-methoxybenzophenone

Vue d'ensemble

Description

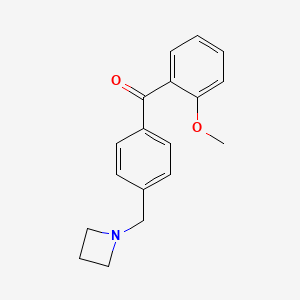

4’-Azetidinomethyl-2-methoxybenzophenone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzophenone, featuring an azetidine ring attached to the benzene ring through a methylene bridge, and a methoxy group at the ortho position relative to the carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2-methoxybenzophenone typically involves the reaction of 2-methoxybenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methoxybenzophenone and azetidine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 4’-Azetidinomethyl-2-methoxybenzophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Azetidinomethyl-2-methoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of 2-methoxybenzyl alcohol.

Substitution: Formation of various azetidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4’-Azetidinomethyl-2-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4’-Azetidinomethyl-2-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and methoxy group contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparaison Avec Des Composés Similaires

- 4’-Azetidinomethyl-3-methoxybenzophenone

- 4’-Azetidinomethyl-4-methoxybenzophenone

- 4’-Azetidinomethyl-2-hydroxybenzophenone

Comparison: 4’-Azetidinomethyl-2-methoxybenzophenone is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Activité Biologique

4'-Azetidinomethyl-2-methoxybenzophenone (CAS No. 898777-34-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

this compound features an azetidine ring attached to a benzophenone moiety with a methoxy group at the 2-position. This unique structure is believed to influence its biological properties.

Synthesis:

The synthesis typically involves the reaction of 2-methoxybenzophenone with azetidine in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like ethanol or methanol. The reaction conditions are optimized to yield the desired product efficiently, followed by purification methods such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. For instance:

- Against Bacteria: The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on the concentration used.

- Against Fungi: It also displayed activity against Candida albicans, suggesting its potential use in antifungal treatments.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, which is a critical pathway for cancer therapy.

- Cell Cycle Arrest: It has been observed to interfere with the cell cycle, preventing cancer cells from replicating.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Modulation: The compound may interact with specific enzymes, altering their activity and thereby affecting cellular processes.

- Receptor Binding: It potentially binds to cellular receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.

Comparative Analysis

To better understand the distinct properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Specific methoxy positioning enhances reactivity |

| 4'-Azetidinomethyl-3-methoxybenzophenone | Moderate | Low | Different methoxy positioning alters activity |

| 4'-Azetidinomethyl-4-methoxybenzophenone | Low | Moderate | Variability in substitution affects efficacy |

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that this compound had a Fractional Inhibitory Concentration (FIC) index suggesting synergistic effects when combined with other antimicrobial agents against Listeria monocytogenes and Staphylococcus aureus, highlighting its potential in combination therapies .

Evaluation of Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSTUFJPOEWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642786 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-34-9 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.